
Yttrium;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium;ZINC is a compound formed by the combination of yttrium and zinc. Yttrium is a transition metal with the atomic number 39, known for its silvery-metallic luster and high melting and boiling points . Zinc, on the other hand, is a chemical element with the atomic number 30, known for its bluish-silver appearance and its role in various biological and industrial processes . The combination of these two elements results in a compound with unique properties and applications.
Vorbereitungsmethoden
The synthesis of yttrium;ZINC can be achieved through various methods. Some common synthetic routes include:
Sol-Gel Method: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Hydrothermal Method: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.
Wet Chemical Methods: These include precipitation and co-precipitation methods, which are often used for the synthesis of zinc-doped yttrium oxide nanopowders.
Analyse Chemischer Reaktionen
Yttrium;ZINC undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, forming oxides such as yttrium oxide and zinc oxide.
Reduction: Reduction reactions can lead to the formation of metallic yttrium and zinc.
Substitution: In substitution reactions, yttrium and zinc can replace other elements in compounds, forming new materials.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include yttrium oxide, zinc oxide, and other mixed oxides .
Wissenschaftliche Forschungsanwendungen
Yttrium;ZINC has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of advanced materials with unique catalytic and magnetic properties.
Biology: The compound is studied for its potential use in biological imaging and photodynamic therapies.
Medicine: This compound is explored for its applications in cancer therapy and as a biosensor.
Wirkmechanismus
The mechanism by which yttrium;ZINC exerts its effects involves the interaction of yttrium and zinc ions with various molecular targets. Zinc ions play a crucial role in cellular processes by acting as cofactors for enzymes and transcription factors . Yttrium ions, on the other hand, can influence the structural and dielectric properties of materials, enhancing their performance in various applications .
Vergleich Mit ähnlichen Verbindungen
Yttrium;ZINC can be compared with other similar compounds such as:
Yttrium Oxide: Known for its high thermal stability and use in advanced ceramics.
Zinc Oxide: Widely used in sunscreens, rubber manufacturing, and as a semiconductor.
Yttrium Aluminum Garnet: Used in lasers and optical devices due to its excellent optical properties.
The uniqueness of this compound lies in its combined properties, offering advantages in both catalytic and magnetic applications, which are not as pronounced in its individual components .
Eigenschaften
CAS-Nummer |
12040-33-4 |
|---|---|
Molekularformel |
YZn5 |
Molekulargewicht |
415.8 g/mol |
IUPAC-Name |
yttrium;zinc |
InChI |
InChI=1S/Y.5Zn |
InChI-Schlüssel |
ZCDRXHOTUXIMAU-UHFFFAOYSA-N |
Kanonische SMILES |
[Zn].[Zn].[Zn].[Zn].[Zn].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
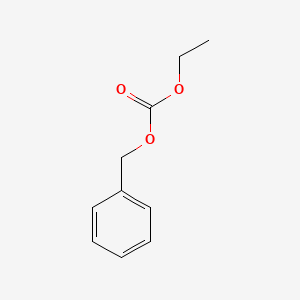

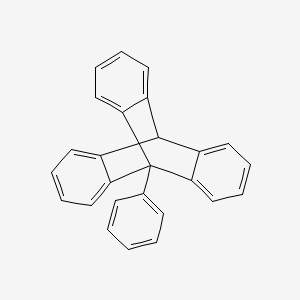


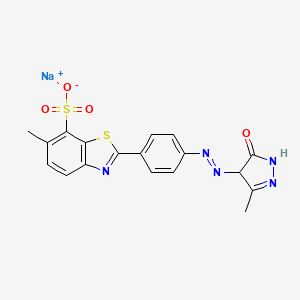
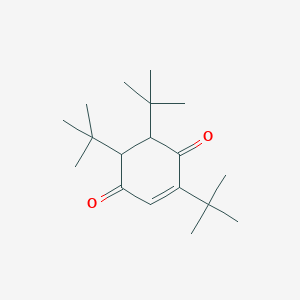

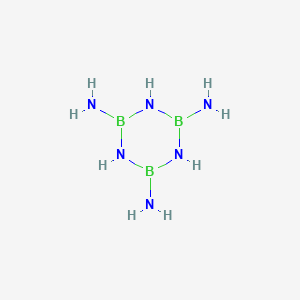
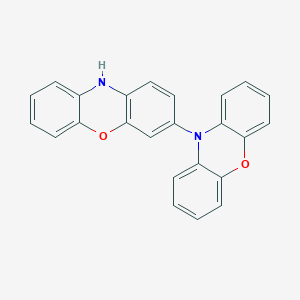


![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)
